![molecular formula C20H21N5O2 B2844470 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878716-40-6](/img/no-structure.png)

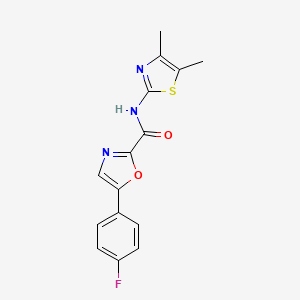

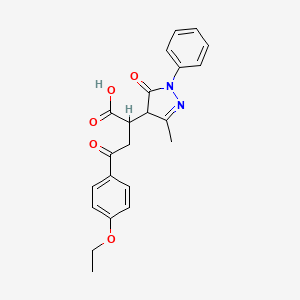

6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione, also known as BG-12, is a small molecule drug that has been developed for the treatment of multiple sclerosis (MS). It is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in protecting cells from oxidative stress and inflammation.

Scientific Research Applications

Synthesis and Precursor Applications

- Synthesis of Disubstituted Imidazoles: The compound is used in the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are crucial precursors for analogs of purine, a key component in nucleic acids (Alves, Proença, & Booth, 1994).

- Antiproliferative Properties: It has been used in creating derivatives that inhibit the proliferation of vascular smooth muscle cells, with potential applications in treating cardiovascular diseases (Ryu et al., 2008).

- Synthesis of Expanded Xanthines and Xanthosines: This compound is involved in the synthesis of imidazo[4,5-d][1,3]diazepine ring systems, contributing to the exploration of new nucleic acid components (Hosmane et al., 1991).

Biological Activity and Applications

- Antimicrobial Screening: Derivatives of imidazole-isoindoline-1,3-dione show promising results against various strains of bacteria and fungi, indicating potential use in antimicrobial therapies (Sankhe & Chindarkar, 2021).

- Antioxidant and Antimicrobial Activities: Certain derivatives have been evaluated for their antioxidant and antimicrobial activities, suggesting potential applications in pharmacology and medicine (Bassyouni et al., 2012).

- Synthesis of Fused Polycyclic Structures: The compound aids in the multicomponent synthesis of polycyclic structures, which are related to bioactive heterocycles and have implications in drug discovery (Bayat, Hosseini, & Notash, 2016).

Specialized Applications

- Photosystem II Inhibition: Certain derivatives act as inhibitors at the Q(B) site of the photosystem II D1 reaction center protein, presenting potential applications in the study of photosynthesis and herbicides (Oettmeier, Masson, & Hecht, 2001).

- Synthesis of Azole Nucleosides: It is involved in the nickel-mediated synthesis of azole-substituted purine nucleosides, which are significant in the study of genetic materials and potential therapeutics (Liu & Robins, 2005).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves the condensation of 6-benzyl-4,7,8-trimethyl-2-prop-2-enylpurine with urea followed by cyclization to form the imidazole ring. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "6-benzyl-4,7,8-trimethyl-2-prop-2-enylpurine", "Urea", "Oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 6-benzyl-4,7,8-trimethyl-2-prop-2-enylpurine with urea in the presence of a catalyst to form the intermediate", "Step 2: Cyclization of the intermediate to form the imidazole ring", "Step 3: Oxidation of the resulting intermediate to form the final product" ] } | |

CAS RN |

878716-40-6 |

Product Name |

6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Molecular Formula |

C20H21N5O2 |

Molecular Weight |

363.421 |

IUPAC Name |

6-benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(13(2)14(3)25(16)19)12-15-9-7-6-8-10-15/h5-10H,1,11-12H2,2-4H3 |

InChI Key |

XOOBQEIUBJDFFC-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2844388.png)

![N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2844389.png)

![4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2844390.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2844396.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2844397.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2844403.png)

![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide](/img/structure/B2844404.png)

![4-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2844407.png)